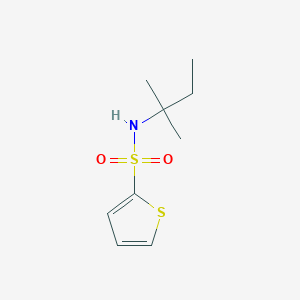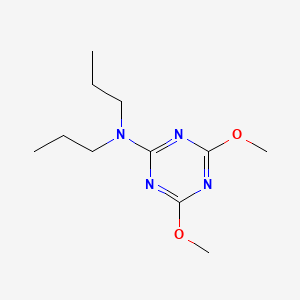![molecular formula C15H16N2OS B5851508 N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea, commonly known as HET, is a chemical compound that has been extensively studied for its potential applications in scientific research. HET is a thiourea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of HET is not fully understood. However, studies have suggested that HET exerts its effects by inhibiting various signaling pathways involved in cancer cell growth and proliferation. HET has also been found to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
HET has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that HET can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. HET has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
HET has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. HET also exhibits potent anti-cancer properties, making it a promising candidate for cancer research. However, HET has some limitations as well. Its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations.
Orientations Futures
There are several future directions for research on HET. One area of research could be to further elucidate its mechanism of action and identify its molecular targets. Another area of research could be to investigate its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, HET could be studied in combination with other anti-cancer agents to determine its synergistic effects. Overall, HET has great potential for use in scientific research and warrants further investigation.
Méthodes De Synthèse
The synthesis of HET involves the reaction of 4-hydroxyacetophenone with phenyl isothiocyanate in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final product, HET. The synthesis of HET has been optimized to increase its yield and purity, making it readily available for scientific research.
Applications De Recherche Scientifique
HET has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its potential as a cancer treatment. Studies have shown that HET has potent anti-cancer properties and can induce apoptosis in cancer cells. HET has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-14-8-6-12(7-9-14)10-11-16-15(19)17-13-4-2-1-3-5-13/h1-9,18H,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFVDOGSCIFZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5851425.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)

![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)







![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)